

An In-depth Technical Guide to Pentanedihydrazide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pentanedihydrazide*

Cat. No.: *B073238*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentanedihydrazide, also known as glutaric dihydrazide, is a symmetrical difunctional hydrazine derivative with significant potential in various scientific applications, including as a crosslinking agent, a building block in heterocyclic synthesis, and a component in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the core chemical properties and structural features of **pentanedihydrazide**, supported by experimental data and methodologies.

Chemical Properties and Structure

Pentanedihydrazide is a white crystalline solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below, providing a quantitative overview for researchers.

Property	Value	Reference
IUPAC Name	Pentanedihydrazide	N/A
Alternate Name	Glutaric Dihydrazide	[1]
CAS Number	1508-67-4	[1]
Molecular Formula	C5H12N4O2	[1]
Molecular Weight	160.18 g/mol	[1]
Melting Point	175-176 °C	[2]
Boiling Point	529.1 °C (estimated)	[2]
Solubility	Soluble in water.	General chemical knowledge
InChI	InChI=1S/C5H12N4O2/c6-8-4(10)2-1-3-5(11)9-7/h1-3,6-7H2,(H,8,10)(H,9,11)	N/A
InChIKey	LGYJSPMYALQHBL-UHFFFAOYSA-N	N/A
SMILES	C(CC(=O)NN)CC(=O)NN	N/A

Chemical Structure

The chemical structure of **pentanedihydrazide** consists of a central five-carbon chain (pentane) with hydrazide functional groups (-CONHNH2) at both termini. This symmetrical structure imparts specific reactivity and potential for forming polymeric or crosslinked networks.

Caption: 2D structure of **Pentanedihydrazide**.

Experimental Protocols

Synthesis of Pentanedihydrazide

A common and effective method for the synthesis of **pentanedihydrazide** involves the reaction of a dialkyl ester of glutaric acid (e.g., diethyl glutarate) with hydrazine hydrate. This nucleophilic acyl substitution reaction proceeds readily to form the dihydrazide.

Reaction Scheme:

Caption: Synthesis of **Pentanedihydrazide** from Diethyl Glutarate.

Detailed Protocol:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diethyl glutarate and an excess of hydrazine hydrate. A typical molar ratio is 1:2 to 1:3 of the diester to hydrazine hydrate to ensure complete conversion. Ethanol can be used as a solvent to facilitate mixing.
- Reaction Conditions: The reaction mixture is heated to reflux. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
- Workup and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The precipitated product, **pentanedihydrazide**, is collected by filtration.
- Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure, crystalline **pentanedihydrazide**.

Spectroscopic Analysis

The structure and purity of the synthesized **pentanedihydrazide** can be confirmed using various spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the pentane chain and the protons of the -NH and -NH₂ groups of the hydrazide moieties. The chemical shifts will be influenced by the adjacent carbonyl and nitrogen atoms.
- ^{13}C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons and the different methylene carbons in the aliphatic chain.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of **pentanedihydrazide** will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:


- N-H stretching vibrations of the primary amine and secondary amide groups, typically in the region of 3200-3400 cm^{-1} .
- C=O stretching vibration (Amide I band) of the carbonyl group, usually appearing around 1630-1680 cm^{-1} .
- N-H bending vibration (Amide II band) around 1550-1650 cm^{-1} .
- C-H stretching vibrations of the methylene groups in the alkyl chain, typically in the 2850-2960 cm^{-1} region.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of **pentanedihydrazide** and to study its fragmentation pattern. The molecular ion peak (M^+) would be expected at an m/z value corresponding to the molecular weight of the compound (160.18). Common fragmentation pathways may involve the cleavage of the C-C bonds in the pentane chain and the loss of fragments related to the hydrazide groups.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of **pentanedihydrazide**.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Characterization.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and characterization of **pentanedihydrazide**. The presented data and experimental protocols offer a valuable resource for researchers and scientists working with this versatile compound in various fields, from materials science to drug development. The symmetrical difunctional nature of **pentanedihydrazide** makes it an attractive molecule for further investigation and application in the development of new materials and therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Reagents & Solvents [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Pentanedihydrazide: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b073238#pentanedihydrazide-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com